molecular formula C15H14ClFN2O2 B5791377 1-(4-Chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea

1-(4-Chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B5791377
M. Wt: 308.73 g/mol
InChI Key: RHCOYUJHIGYUAO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 4-chloro-2-fluorophenyl group and a 2-ethoxyphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 2-ethoxyaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with phosgene or its substitutes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea
  • 1-(4-Fluorophenyl)-3-(2-ethoxyphenyl)urea
  • 1-(4-Chloro-2-fluorophenyl)-3-phenylurea

Uniqueness

1-(4-Chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions. The ethoxy group also adds to its distinctiveness by affecting its solubility and chemical behavior.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-12-8-7-10(16)9-11(12)17/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCOYUJHIGYUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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